molecular formula C20H20N4O4S B2473691 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251589-02-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2473691
CAS No.: 1251589-02-2
M. Wt: 412.46
InChI Key: QUDZOBXHWHFCQZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The compound is synthesized through a series of reactions starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). The process involves the following key steps:

  • Formation of Sulfonamide : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base (Na2CO3) to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
  • Introduction of Acetamide : This sulfonamide is then treated with various 2-bromo-N-(un/substituted phenyl)acetamides to produce the target acetamide derivatives .

Enzyme Inhibition

Research indicates that compounds related to N-(2,3-dihydrobenzo[1,4]-dioxin) exhibit significant enzyme inhibitory activity. Specifically:

  • Acetylcholinesterase Inhibition : The synthesized compounds were screened against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The results showed promising inhibitory effects, suggesting potential applications in treating cognitive disorders .
CompoundAChE Inhibition IC50 (µM)
7a10.5
7b8.7
7c12.0

Antidiabetic Activity

The compounds were also evaluated for their potential as antidiabetic agents by assessing their inhibitory effects on α-glucosidase:

  • α-Glucosidase Inhibition : The results indicated that some derivatives showed significant inhibition of α-glucosidase activity, which is crucial for managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption.
Compoundα-Glucosidase Inhibition IC50 (µM)
7d15.0
7e9.5
7f11.8

Case Studies and Research Findings

  • Study on Neuroprotective Effects : A study demonstrated that certain derivatives of benzodioxin exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing AChE activity and increasing acetylcholine levels in the brain .
  • Evaluation of Cytotoxicity : Another research focused on the cytotoxic effects of related oxadiazole derivatives against cancer cell lines (e.g., MCF-7). Results showed that some compounds had IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potential for further development as anticancer agents .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-3-17-23-20(28-24-17)13-6-7-21-19(10-13)29-12-18(25)22-14-4-5-15-16(11-14)27-9-8-26-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDZOBXHWHFCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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